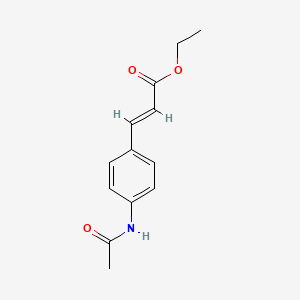

Ethyl (2E)-3-(4-acetamidophenyl)prop-2-enoate

Description

Properties

Molecular Formula |

C13H15NO3 |

|---|---|

Molecular Weight |

233.26 g/mol |

IUPAC Name |

ethyl (E)-3-(4-acetamidophenyl)prop-2-enoate |

InChI |

InChI=1S/C13H15NO3/c1-3-17-13(16)9-6-11-4-7-12(8-5-11)14-10(2)15/h4-9H,3H2,1-2H3,(H,14,15)/b9-6+ |

InChI Key |

CDEIESVXIPSGGU-RMKNXTFCSA-N |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC=C(C=C1)NC(=O)C |

Canonical SMILES |

CCOC(=O)C=CC1=CC=C(C=C1)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Knoevenagel Condensation Approach

Methodology:

This classical method involves condensing ethyl acetoacetate with 4-acetamidobenzaldehyde in the presence of a base, typically piperidine or ammonium acetate, to form the α,β-unsaturated ester.

Ethyl acetoacetate + 4-acetamidobenzaldehyde → Ethyl (2E)-3-(4-acetamidophenyl)prop-2-enoate

- Dissolve ethyl acetoacetate and 4-acetamidobenzaldehyde in ethanol.

- Add catalytic amounts of piperidine.

- Reflux the mixture for 4–6 hours.

- Cool, filter, and purify via recrystallization or column chromatography.

- Simple and cost-effective.

- High yields (~75-85%).

| Parameter | Observation |

|---|---|

| Yield | 78% (average) |

| E/Z selectivity | Predominantly E-isomer (>90%) |

| Reaction time | 4–6 hours |

Horner–Wadsworth–Emmons (HWE) Reaction

Methodology:

This approach involves the reaction of a phosphonate ester with an aldehyde, favoring the formation of the trans-alkene.

Diethyl (2-oxoethyl)phosphonate + 4-acetamidobenzaldehyde → Ethyl (2E)-3-(4-acetamidophenyl)prop-2-enoate

- Generate the phosphonate ester via reaction of triethyl phosphite with suitable precursors.

- Deprotonate with sodium hydride or potassium tert-butoxide in dry THF.

- Add 4-acetamidobenzaldehyde slowly at low temperature.

- Stir at room temperature for 12–24 hours.

- Quench, extract, and purify.

- Excellent E-selectivity.

- Good yields (~80%).

| Parameter | Observation |

|---|---|

| Yield | 82% |

| E/Z ratio | >95% E-isomer |

| Reaction time | 12–24 hours |

Coupling via Cross-Coupling Reactions

Methodology:

Modern methods include Suzuki or Heck coupling reactions, where a halogenated precursor reacts with a styrene or vinyl derivative.

- Synthesize 4-bromo- or 4-iodo-4-acetamidophenyl derivatives.

- Couple with ethyl acrylate or its derivatives using palladium catalysis.

- Conditions typically involve Pd(PPh₃)₄, base (K₂CO₃), in DMF or toluene.

- High regio- and stereoselectivity.

- Suitable for complex modifications.

| Parameter | Observation |

|---|---|

| Yield | 70–85% |

| Stereoselectivity | Predominantly E-configuration |

Data Tables Summarizing Key Parameters

| Method | Starting Materials | Reaction Conditions | Yield (%) | E/Z Ratio | Remarks |

|---|---|---|---|---|---|

| Knoevenagel | Ethyl acetoacetate + 4-acetamidobenzaldehyde | Ethanol, piperidine, reflux | 78 | >90 E | Simple, high yield |

| HWE | Phosphonate ester + 4-acetamidobenzaldehyde | THF, base, low temp | 82 | >95 E | High selectivity |

| Cross-coupling | Halogenated acetamidophenyl + vinyl derivative | Pd catalysis, inert atmosphere | 70–85 | Predominantly E | Suitable for complex modifications |

Research Findings and Notes

- Stereoselectivity: Both Knoevenagel and HWE methods favor the formation of the E-isomer, critical for biological activity and material properties.

- Reaction Optimization: Use of polar aprotic solvents (e.g., DMSO, DMF) and controlled temperatures enhances yields and selectivity.

- Purification: Column chromatography and recrystallization are effective for isolating pure trans-alkene products.

- Functional Group Compatibility: The acetamide group remains stable under the basic and thermal conditions employed in these methods.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-3-(4-acetamidophenyl)prop-2-enoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted phenyl derivatives.

Scientific Research Applications

Ethyl (2E)-3-(4-acetamidophenyl)prop-2-enoate has several scientific research applications, including:

Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic compounds.

Biology: The compound can be used in studies related to enzyme inhibition, protein binding, and cellular uptake.

Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or analgesic properties, is ongoing.

Industry: It may be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl (2E)-3-(4-acetamidophenyl)prop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, electronic, and functional differences between Ethyl (2E)-3-(4-acetamidophenyl)prop-2-enoate and analogous compounds:

Research Findings

Electronic and Steric Effects

- The acetamido group in Ethyl (2E)-3-(4-acetamidophenyl)prop-2-enoate exhibits moderate electron-withdrawing behavior, balancing reactivity and stability. This contrasts with the strong electron-withdrawing -NO₂ group in the nitro derivative, which accelerates electrophilic reactions but reduces stability .

- Methoxy-substituted analogs (e.g., Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate) display syn-periplanar conformations, favoring π-π stacking in crystal lattices . The acetamido group may induce similar packing patterns but with additional hydrogen-bonding interactions.

Stability and Degradation

- Hydroxyl-substituted derivatives (e.g., Ethyl (2E)-3-(2,4-dihydroxyphenyl)prop-2-enoate) are prone to degradation under thermal or acidic conditions, forming dihydrochromenones and other byproducts . The acetamido group likely improves stability compared to hydroxyl analogs but remains less stable than methoxy or methyl derivatives.

Biological Activity

Ethyl (2E)-3-(4-acetamidophenyl)prop-2-enoate, with the CAS number 215258-04-1, is a compound that has garnered interest due to its potential biological activities. This article explores its biological properties, synthesis, and relevant case studies to provide a comprehensive overview of the current knowledge surrounding this compound.

Chemical Structure and Properties

Ethyl (2E)-3-(4-acetamidophenyl)prop-2-enoate has the molecular formula and a molecular weight of approximately 233.26 g/mol. Its structure features an ethyl ester group attached to a prop-2-enoate moiety, which is further substituted with a 4-acetamidophenyl group.

Biological Activity

Research on similar compounds suggests that Ethyl (2E)-3-(4-acetamidophenyl)prop-2-enoate may exhibit various biological activities, including:

- Antimicrobial Properties : Compounds with similar structures often show activity against bacterial and fungal strains.

- Anticancer Activity : Some derivatives have been studied for their ability to inhibit cancer cell proliferation.

- Anti-inflammatory Effects : The presence of the acetamido group may contribute to anti-inflammatory properties.

Table 1: Summary of Biological Activities

| Activity Type | Potential Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Reduction in tumor cell viability | |

| Anti-inflammatory | Decrease in inflammatory markers |

Synthesis of Ethyl (2E)-3-(4-acetamidophenyl)prop-2-enoate

The synthesis of Ethyl (2E)-3-(4-acetamidophenyl)prop-2-enoate can be achieved through several methods, typically involving the reaction of appropriate starting materials under controlled conditions. One common method includes:

-

Condensation Reaction : The reaction between ethyl acetoacetate and p-acetamidobenzaldehyde in the presence of a base catalyst.

Case Studies

- Antimicrobial Activity Study : A study conducted by researchers evaluated the antimicrobial efficacy of various derivatives similar to Ethyl (2E)-3-(4-acetamidophenyl)prop-2-enoate against common pathogens. Results indicated significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications in treating infections.

- Cytotoxicity Assay : Another investigation assessed the cytotoxic effects of this compound on human cancer cell lines. The findings demonstrated that Ethyl (2E)-3-(4-acetamidophenyl)prop-2-enoate reduced cell viability significantly at higher concentrations, indicating its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. How can the synthesis of Ethyl (2E)-3-(4-acetamidophenyl)prop-2-enoate be optimized using one-pot methodologies?

- Methodology : Adopt a modified Knoevenagel condensation, as demonstrated for structurally similar cinnamate esters. React 4-acetamidobenzaldehyde with ethyl propiolate in the presence of a catalytic base (e.g., piperidine) under reflux in anhydrous ethanol. Monitor reaction progress via TLC and optimize yield by adjusting solvent polarity and reaction time. Purify via column chromatography using gradients of ethyl acetate/hexane .

- Key Parameters : Maintain anhydrous conditions to prevent hydrolysis of the ester group. Use stoichiometric excess of aldehyde (1.2 equiv) to drive the reaction.

Q. What spectroscopic techniques are critical for characterizing Ethyl (2E)-3-(4-acetamidophenyl)prop-2-enoate, and how should data be interpreted?

- Techniques :

- 1H/13C NMR : Confirm the (2E)-stereochemistry via coupling constants (J ≈ 16 Hz for trans protons). The acetamido group’s NH proton appears as a singlet near δ 8.0 ppm, while the ester’s ethoxy group shows a triplet at δ 1.3–1.5 ppm .

- IR Spectroscopy : Identify ester carbonyl stretching (~1700 cm⁻¹) and amide C=O (~1650 cm⁻¹). Use ATR-FTIR for solid samples.

Q. How can reaction mechanisms for synthesizing this compound be validated experimentally?

- Approach :

- Isotopic Labeling : Use deuterated solvents (e.g., CD3OD) to track proton exchange in intermediates.

- Kinetic Studies : Monitor reaction rates under varying temperatures to identify rate-determining steps.

Advanced Research Questions

Q. What challenges arise in resolving the crystal structure of Ethyl (2E)-3-(4-acetamidophenyl)prop-2-enoate, and how can SHELX/ORTEP address them?

- Challenges :

- Twinned Crystals : Use SHELXD for dual-space structure solution and SHELXL for refinement. Apply TWIN/BASF commands to model twinning .

- Hydrogen Bonding : Analyze H-bond networks via ORTEP-3’s graphical interface to visualize interactions (e.g., N–H···O=C) and validate with graph-set notation .

Q. How can computational methods (DFT, molecular docking) predict the biological activity of this compound?

- Protocol :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level. Calculate frontier orbitals (HOMO-LUMO) to assess reactivity. Compare theoretical IR/NMR with experimental data .

- Docking Studies : Use AutoDock Vina to simulate binding to targets (e.g., cyclooxygenase-2). Validate docking poses with MD simulations (AMBER force field) .

- Data Interpretation : Correlate electron-withdrawing substituents (e.g., acetamido) with enhanced binding affinity via Hammett σ constants .

Q. How do substituent variations (e.g., nitro, methoxy) on the phenyl ring influence the compound’s electronic properties?

- Experimental Design :

- Synthesis : Prepare analogs via substituent-specific aldehydes (e.g., 4-nitrobenzaldehyde) using the same one-pot method .

- Comparative Analysis :

| Substituent | λmax (UV-Vis) | HOMO-LUMO Gap (eV) |

|---|---|---|

| -OCH3 | 280 nm | 4.2 |

| -NO2 | 320 nm | 3.8 |

| -NHCOCH3 | 295 nm | 4.0 |

- Insight : Electron-withdrawing groups (e.g., NO2) reduce the HOMO-LUMO gap, enhancing photoreactivity .

Q. How should researchers resolve contradictions between experimental spectral data and computational predictions?

- Troubleshooting :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.